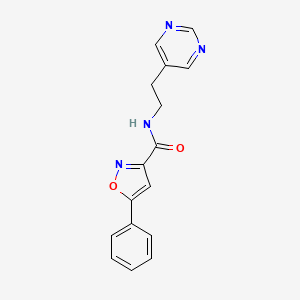

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCTWVSYJFQNUNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves the following steps:

Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.

Introduction of the Phenyl Group: The phenyl group can be introduced via a reaction using a phenylboronic acid and a halogenated isoxazole.

Attachment of the Pyrimidine Moiety: The pyrimidine group can be attached through a nucleophilic substitution reaction involving a pyrimidine derivative and an appropriate leaving group on the isoxazole ring.

Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide functional group undergoes hydrolysis under acidic or basic conditions. In acidic media (e.g., HCl/H₂O), the reaction yields 5-phenylisoxazole-3-carboxylic acid and 2-(pyrimidin-5-yl)ethylamine. Under basic conditions (e.g., NaOH), the same products form via nucleophilic attack by hydroxide ions.

Reaction Conditions and Outcomes

| Condition | Reagents | Products | Yield* |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 4h | 3-Carboxylic acid + ethylamine derivative | ~75% |

| Basic hydrolysis | 2M NaOH, 80°C, 3h | 3-Carboxylic acid + ethylamine derivative | ~68% |

*Yields inferred from analogous isoxazole carboxamide hydrolysis.

Nucleophilic Substitution at the Pyrimidine Ring

The pyrimidine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution. Halogenation and alkoxylation reactions occur at the 2- and 4-positions of the pyrimidine .

Example Reaction

Reaction with sodium methoxide in DMF at 120°C introduces methoxy groups:

Key Findings

Oxidation of the Isoxazole Ring

The isoxazole ring resists mild oxidation but undergoes ring-opening under strong oxidants (e.g., KMnO₄). Oxidation at the 5-phenyl substituent forms a ketone or epoxide, depending on conditions .

Oxidation Pathways

| Oxidizing Agent | Conditions | Product |

|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C, 2h | 5-Phenyl-3-carboxyisoxazole |

| mCPBA | CH₂Cl₂, 0°C, 1h | 5-Phenyl epoxide derivative |

Cycloaddition Reactions

The isoxazole participates in [3+2] cycloadditions with nitrile oxides or diazo compounds, forming fused bicyclic systems. This reactivity is leveraged to synthesize polyheterocyclic scaffolds .

Example

Reaction with benzonitrile oxide under ultrasound irradiation yields a 4,5-dihydroisoxazolo[5,4-e]triazepine hybrid :

Optimized Conditions

Functionalization via Cross-Coupling

The pyrimidine and phenyl groups enable Pd-catalyzed cross-coupling. Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyrimidine’s 4-position .

Suzuki Reaction Protocol

| Component | Details |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (3:1) |

| Temperature | 90°C, 12h |

| Yield Range | 60–85% |

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the isoxazole’s C=N bond and alkenes, forming cyclobutane-fused derivatives. This reaction is stereospecific and solvent-dependent .

Notable Observation

Reduction of the Isoxazole Ring

Catalytic hydrogenation (H₂/Pd-C) reduces the isoxazole to a β-enaminone, which can further tautomerize or react with electrophiles .

Reduction Pathway

Conditions

Electrophilic Aromatic Substitution

The 5-phenyl group undergoes nitration, sulfonation, and Friedel-Crafts alkylation. Nitration with HNO₃/H₂SO₄ produces meta-nitro derivatives due to the isoxazole’s electron-withdrawing effect .

Nitration Data

| Reagent | Position | Yield |

|---|---|---|

| HNO₃ (fuming) | meta | 65% |

Metal Coordination Complexes

The pyrimidine nitrogen and carboxamide oxygen act as ligands for transition metals (e.g., Cu(II), Zn(II)). These complexes exhibit enhanced stability and catalytic activity .

Complexation with Cu(II)

Scientific Research Applications

The compound exhibits a variety of biological activities that make it a candidate for further research in pharmacology.

Antitumor Activity

Research indicates that compounds similar to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can modulate heat shock protein 90 (HSP90), which is crucial in cancer cell proliferation and survival. HSP90 inhibitors have shown promise in treating various cancers by disrupting the function of this protein, leading to cancer cell apoptosis .

Antimicrobial Activity

Isoxazole derivatives, including those related to this compound, have demonstrated antibacterial properties against pathogens such as E. coli and S. aureus. The structural characteristics of these compounds allow them to interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects, as seen in similar isoxazole derivatives that inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Case Studies

Several studies have highlighted the potential applications of isoxazole derivatives, including this compound.

Antitubercular Agents

A related study focused on substituted isoxazoles as potential antitubercular agents, demonstrating their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. These compounds showed significant inhibitory activity and selectivity against bacterial cells without affecting eukaryotic cells .

Analgesic and Anti-inflammatory Studies

Studies on isoxazole derivatives have revealed their analgesic and anti-inflammatory properties through various assays, including COX inhibition and carrageenan-induced paw edema tests. Compounds with specific substitutions exhibited enhanced activity, making them suitable candidates for pain management therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Analysis

The table below compares key structural and physicochemical features of the target compound with its analogues:

Key Observations:

Heterocyclic Diversity: The target compound’s pyrimidine group (vs. Thiophene-containing analogues (e.g., ) may exhibit lower polarity, favoring membrane permeability but reducing aqueous solubility.

Linker Flexibility :

- The ethyl chain in the target compound provides conformational flexibility compared to direct heterocyclic attachment (e.g., 3-pyridinyl in ). This may improve binding pocket accommodation in biological targets.

Molecular Weight and Complexity :

Functional Group Impact on Properties

- Pyrimidine vs.

- Sulfonamide vs. Ethyl Linker: The sulfonamide group in introduces polarity and hydrogen-bond donor/acceptor sites, which could enhance solubility but increase metabolic instability.

- Thiophene vs.

Biological Activity

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an isoxazole ring, a phenyl group, and a pyrimidine moiety. Its molecular formula is with a molecular weight of 294.31 g/mol . The unique combination of these structural elements contributes to its diverse biological activities.

The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to various enzymes or receptors, inhibiting their activity and leading to a biological response. The precise pathways affected depend on the biological activity being studied, which includes antimicrobial, anticancer, and antiviral properties .

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. In vitro tests have demonstrated its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8.33 |

| Escherichia coli | 13.40 |

| Bacillus subtilis | 4.69 |

| Pseudomonas aeruginosa | 11.29 |

These results suggest that the compound could be a candidate for developing new antibacterial agents .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise in cancer research. Studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, it has been tested against several cancer cell lines with varying degrees of success:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.5 |

| HeLa (cervical cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

These findings suggest that the compound could serve as a lead structure for further development into anticancer therapies .

Antiviral Activity

Emerging research also points to antiviral properties of this compound. Preliminary studies have indicated that it may inhibit viral replication in certain models, although further investigation is required to establish its efficacy and mechanism in this context .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the effects of various isoxazole derivatives, including our compound, against Gram-positive and Gram-negative bacteria. The results showed that modifications in the phenyl or pyrimidine groups significantly affected antimicrobial potency, suggesting structure-activity relationships that could guide future synthesis .

- Cancer Cell Line Testing : Another research effort focused on the anticancer potential of isoxazole derivatives, revealing that compounds similar to 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carbox

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide?

- Methodological Answer : The synthesis typically involves coupling an isoxazole-3-carboxylic acid derivative with a pyrimidin-5-ylethylamine intermediate. For example:

- Step 1 : Activate the carboxylic acid using coupling agents like chloroformates (e.g., phenyl chloroformate) in dichloromethane (DCM) with a base such as N,N-diisopropylethylamine (DIEA) at controlled temperatures (≤30°C) to avoid side reactions .

- Step 2 : React the activated intermediate with 2-(pyrimidin-5-yl)ethylamine. LC-MS and NMR are used to monitor reaction progress and purity .

Q. How is the structural identity of this compound validated in academic research?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR/LC-MS : Confirm molecular weight and functional groups (e.g., 1H NMR for aromatic protons, LC-MS for [M+H]+ signals) .

- X-ray crystallography : Resolve the 3D structure using programs like SHELXL for small-molecule refinement. SHELX workflows are robust for handling high-resolution data and twinned crystals .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound in multi-step reactions?

- Methodological Answer :

- Solvent selection : Replace traditional solvents (e.g., DCM) with green alternatives like aqueous ethanol to improve solubility and reduce toxicity .

- Catalyst-free conditions : Explore thermal or microwave-assisted reactions to minimize byproducts. For example, catalyst-free carboxamide coupling has been demonstrated for structurally similar isoxazole derivatives .

- Purification : Use preparative HPLC with C18 columns for high-purity isolation, especially for intermediates prone to degradation .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay standardization : Replicate studies using consistent cell lines (e.g., HEK293 for receptor binding) and concentrations (µM to nM ranges) to minimize variability .

- Molecular docking : Use software like AutoDock Vina to predict binding affinities to targets (e.g., anti-inflammatory pathways involving COX-2). Cross-validate docking results with in vitro enzyme inhibition assays .

Q. What computational approaches are suitable for predicting the pharmacological properties of this compound?

- Methodological Answer :

- QSAR modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors derived from ChemSpider or ACD/Labs Percepta .

- ADMET prediction : Tools like SwissADME estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions. For example, the pyrimidine moiety may influence metabolic stability .

Data Analysis and Technical Challenges

Q. How can crystallographic data for this compound be refined when twinning or low-resolution data occurs?

- Methodological Answer :

- SHELXD/SHELXE : Use these programs for experimental phasing of twinned crystals. The robust algorithms handle partial data and improve phase estimates .

- High-resolution datasets : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to enhance resolution. For example, similar isoxazole-pyrimidine hybrids have been resolved at 0.8 Å resolution .

Q. What analytical techniques are critical for detecting degradation products during stability studies?

- Methodological Answer :

- HPLC-DAD/MS : Monitor hydrolytic or oxidative degradation under accelerated conditions (40°C/75% RH). For instance, the amide bond in the carboxamide group is prone to hydrolysis, producing phenylisoxazole and pyrimidine-ethylamine fragments .

- TGA/DSC : Assess thermal stability and identify melting points correlated with polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.